molecular formula C11H12O2 B3178415 6-Methoxy-2-methyl-2,3-dihydro-1h-inden-1-one CAS No. 5464-10-8

6-Methoxy-2-methyl-2,3-dihydro-1h-inden-1-one

Cat. No. B3178415
CAS RN: 5464-10-8
M. Wt: 176.21 g/mol
InChI Key: VXKMGRRBRAIZKF-UHFFFAOYSA-N
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Patent
US04061771

Procedure details

Ethyl β-(p-methoxyphenyl)-α-methylpropionate is added to 56 g of polyphosphoric acid with stirring at 50° C. The mixture is then heated to 83°-90° C for two hours. The cooled reaction mixture is poured slowly into a mixture of water and crushed ice with stirring and extracted with 3 × 300 ml of ether. The etheral solution is washed with 10% sodium bicarbonate solution followed by cold water to neutral, then with saturated sodium chloride solution and dried over magnesium sulfate for 1.5 hours and filtered. The solvent is removed on an evaporator and the residue distilled to obtain 6-methoxy-2-methylindanone.
Name
Ethyl β-(p-methoxyphenyl)-α-methylpropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([CH3:16])[C:11]([O:13]CC)=O)=[CH:5][CH:4]=1>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:9][CH:10]([CH3:16])[C:11]2=[O:13])=[CH:7][CH:8]=1

Inputs

Step One
Name
Ethyl β-(p-methoxyphenyl)-α-methylpropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C(=O)OCC)C
Name
polyphosphoric acid
Quantity
56 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated to 83°-90° C for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
crushed ice
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 × 300 ml of ether
WASH
Type
WASH
Details
The etheral solution is washed with 10% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed on an evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CC(C(C2=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.